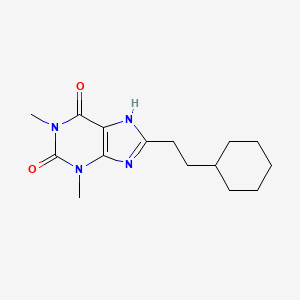

Theophylline, 8-(2-cyclohexylethyl)-

Description

Properties

CAS No. |

5426-90-4 |

|---|---|

Molecular Formula |

C15H22N4O2 |

Molecular Weight |

290.36 g/mol |

IUPAC Name |

8-(2-cyclohexylethyl)-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C15H22N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17) |

InChI Key |

VKORYKNVGDXUOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline, 8-(2-cyclohexylethyl) can be synthesized through several synthetic routes. One common method involves the reaction of theophylline with 2-cyclohexylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of theophylline, 8-(2-cyclohexylethyl) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Theophylline, 8-(2-cyclohexylethyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of theophylline, 8-(2-cyclohexylethyl) can lead to the formation of derivatives with increased oxygen content.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Theophylline, 8-(2-cyclohexylethyl) has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying xanthine chemistry.

Biology: The compound is utilized in biological studies to understand the mechanisms of xanthine oxidase and other enzymes.

Medicine: Theophylline, 8-(2-cyclohexylethyl) is investigated for its potential therapeutic effects in respiratory diseases and other conditions.

Industry: It is used in the pharmaceutical industry for the development of new drugs and as a standard in analytical methods.

Mechanism of Action

Theophylline, 8-(2-cyclohexylethyl) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. The compound also antagonizes adenosine receptors, contributing to its therapeutic properties.

Molecular Targets and Pathways Involved:

Phosphodiesterase Inhibition: Inhibition of phosphodiesterase enzymes increases cAMP levels.

Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 8-position of theophylline derivatives is critical for modulating biological activity. Key structural analogs include:

| Compound | 8-Substituent | Key Features |

|---|---|---|

| Theophylline | None (1,3-dimethyl) | Baseline bronchodilator; non-selective adenosine receptor antagonism |

| 8-(2-cyclohexylethyl)-theophylline | 2-cyclohexylethyl | Increased lipophilicity; potential for enhanced CNS penetration |

| 8-(p-hydroxyphenyl)theophylline | p-hydroxyphenyl | 280-fold higher A1 receptor affinity vs. theophylline; improved solubility |

| 8-fluorotheophylline | Fluorine | Enhanced metabolic stability; synthesized via green chemistry methods |

| 8-chlorotheophylline | Chlorine | Common in prodrugs (e.g., dimenhydrinate); alters pharmacokinetics |

| 8-(aminoethoxyphenyl)theophylline | aminoethoxyphenyl | 1000-fold A2a receptor selectivity vs. A1 receptors |

Key Observations :

- Receptor Selectivity: Aromatic substituents (e.g., phenyl, hydroxyphenyl) improve adenosine receptor affinity and selectivity (e.g., A2a over A1), while aliphatic groups like cyclohexylethyl may favor non-receptor-mediated effects (e.g., phosphodiesterase inhibition) .

Pharmacokinetics and Metabolism

- Metabolic Stability: Cyclohexylethyl groups, as seen in synthetic cannabinoids like RCS-8, undergo extensive hepatic metabolism (e.g., hydroxylation, oxidation). This suggests that 8-(2-cyclohexylethyl)-theophylline may have a short half-life unless stabilized by structural rigidity .

- Comparative Data : 8-(p-sulfophenyl)theophylline (a peripherally restricted antagonist) avoids CNS side effects due to poor brain penetration, whereas the cyclohexylethyl analog’s lipophilicity may favor central activity .

Q & A

Q. Table 1: Example Computational Parameters

| Parameter | Value/Setting | Relevance |

|---|---|---|

| Force field | CHARMM36 | Protein-ligand interaction accuracy |

| Solvation model | TIP3P | Hydration effects |

| Simulation time | 100 ns | Conformational sampling |

| Binding energy method | MM-GBSA | Free energy approximation |

Advanced Research: What strategies resolve contradictions in pharmacological data for 8-(2-cyclohexylethyl)theophylline derivatives?

Answer:

Q. Table 2: Common Data Contradictions and Solutions

| Contradiction | Resolution Strategy |

|---|---|

| Discrepant IC₅₀ values across studies | Standardize assay protocols (e.g., buffer pH, incubation time) |

| Variable solubility in biological media | Use co-solvents (e.g., DMSO ≤0.1%) with controls for vehicle effects |

Advanced Research: How can researchers design experiments to elucidate the role of 8-(2-cyclohexylethyl)theophylline in modulating neuroinflammatory pathways?

Answer:

- In vivo models :

- Pharmacokinetic profiling :

- Mechanistic studies :

Advanced Research: What methodologies address challenges in optimizing the physicochemical properties of 8-(2-cyclohexylethyl)theophylline analogs?

Answer:

- Salt formation : Screen with organic/inorganic bases (e.g., sodium hydroxide, triethylamine) to improve aqueous solubility .

- LogP optimization :

- Stability testing :

- Perform accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative liabilities .

Q. Table 3: Example Synthesis Optimization Conditions

| Condition | Impact on Yield/Purity | Evidence |

|---|---|---|

| DMF vs. ethanol as solvent | Higher yield in DMF (polar aprotic) | |

| Reaction temperature (60°C vs. RT) | Faster alkylation at 60°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.